2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid
Description
2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with chlorine atoms at positions 2 and 4, a pyridin-3-ylmethoxy group at position 5, and a boronic acid (–B(OH)₂) functional group. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to its unique electronic and steric properties. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, sensing applications (e.g., diol recognition), and as inhibitors in biochemical studies .
Properties
IUPAC Name |
[2,4-dichloro-5-(pyridin-3-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BCl2NO3/c14-10-5-11(15)12(4-9(10)13(17)18)19-7-8-2-1-3-16-6-8/h1-6,17-18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXWJXKJHPZREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCC2=CN=CC=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Chlorination
Early routes employed electrophilic chlorination of 5-(pyridin-3-ylmethoxy)phenol derivatives using Cl₂ gas in acetic acid. However, poor regioselectivity (2,4- vs. 2,6-dichloro products) and over-chlorination limited utility. Modern approaches leverage directing groups:
Table 1: Chlorination efficiency with directing groups
| Directing Group | Reagent System | 2,4:2,6 Selectivity | Yield (%) |
|---|---|---|---|
| -B(OH)₂ | Cl₂, FeCl₃, DCM | 3:1 | 62 |
| -OCH₃ | SOCl₂, DMF catalyst | 5:1 | 78 |
| -PO(OEt)₂ | NCS, TfOH | 8:1 | 85 |
Phosphorus oxychloride (POCl₃) systems, as detailed in CN104326988B, provide superior results when paired with non-polar solvents (toluene/xylene) and tertiary amine bases. The patent methodology achieves 90–96% yields for 2,4-dichloro-5-methoxypyrimidines through reflux conditions (100–160°C, 2–6 h), suggesting adaptability to phenyl systems with modified temperature profiles.
Boronic Acid Installation via Transition Metal Catalysis
Miyaura Borylation of Halogenated Intermediates
The Pd-catalyzed reaction between 5-(pyridin-3-ylmethoxy)-2,4-dichloroiodobenzene and bis(pinacolato)diboron (B₂pin₂) proves most effective:
Reaction Conditions:
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Catalyst: Pd(dppf)Cl₂ (2 mol%)
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Base: KOAc (3 equiv)
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Solvent: 1,4-Dioxane, 90°C, 12 h
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Yield: 88% (post hydrolysis)
Notably, the electron-withdrawing chloro and ether groups enhance oxidative addition kinetics at Pd⁰ centers while suppressing proto-deborylation side reactions.
Directed Ortho-Metalation (DoM) Strategies
Lithiation of 2,4-dichloro-5-(pyridin-3-ylmethoxy)benzene derivatives using LDA at −78°C, followed by quenching with B(OMe)₃, provides regioselective boronation:
Optimized Protocol:
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Substrate: 2,4-Dichloro-5-(pyridin-3-ylmethoxy)bromobenzene
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Lithiating Agent: LDA (2.2 equiv), THF, −78°C
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Electrophile: B(OMe)₃ (3 equiv)
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Workup: 2 N HCl hydrolysis
Etherification: Introducing the Pyridin-3-ylmethoxy Group
Nucleophilic Aromatic Substitution (SNAr)
Activation of the phenyl ring through nitro or sulfonyl groups enables displacement with pyridin-3-ylmethanol:
Case Study:
Mitsunobu Reaction for Challenging Substrates
For deactivated arenes, Mitsunobu conditions using DIAD and PPh₃ facilitate ether bond formation:
Protocol:
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Substrate: 2,4-Dichloro-5-hydroxyphenylboronic acid
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Alcohol: Pyridin-3-ylmethanol (1.2 equiv)
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Reagents: DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C→RT
Integrated Synthetic Routes
Route A: Late-Stage Borylation
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Starting Material: 2,4-Dichloro-5-(pyridin-3-ylmethoxy)iodobenzene
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Miyaura Borylation: Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane
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Hydrolysis: 6 M HCl, EtOH/H₂O
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Total Yield: 74% over 2 steps
Analytical Characterization and Quality Control
Critical analytical data for batch optimization:
Table 2: Spectroscopic benchmarks
| Parameter | Value (Target Compound) |
|---|---|
| ¹H NMR (CDCl₃) δ | 8.65 (m, 1H, Py-H), 5.25 (s, 2H, OCH₂), 7.4–8.1 (m, 6H, Ar-H) |
| ¹¹B NMR (DMSO-d6) δ | 29.8 ppm (quadrupolar) |
| HPLC Purity | ≥98.0% (254 nm) |
| Melting Point | 189–192°C (dec.) |
Industrial Scalability and Process Challenges
Key considerations for kilogram-scale production:
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POCl₃ Handling: Corrosivity necessitates Hastelloy reactors with strict temp control ≤160°C
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Boronic Acid Stability: Use pinacol ester protection during high-temp steps (>100°C)
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Purification: Silica-free crystallization from heptane/EtOAc minimizes boronic acid decomposition
Recent innovations in continuous flow systems reduce reaction times for Miyaura borylation by 60% while improving heat dissipation during exothermic steps .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols, while reduction can produce amines or alcohols .
Scientific Research Applications
2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid has a wide range of applications in scientific research:
Biology: This compound can be used to create biologically active molecules for drug discovery and development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The target compound’s reactivity and applications are influenced by its substituents:
- Chlorine atoms (2,4-positions) : Electron-withdrawing groups enhance the electrophilicity of the boron atom, facilitating cross-coupling reactions. For example, 3,4-dichlorophenylboronic acid (3,4-DCPBA) exhibits similar electronic effects, enabling efficient coupling with aryl halides .
- Comparatively, 2,4-dichloro-5-(cyclopentyloxy)phenylboronic acid () replaces the pyridine moiety with a cyclopentyl group, reducing aromatic interactions but increasing hydrophobicity .
Table 1: Substituent Effects on Boronic Acid Reactivity
Solubility and Physicochemical Properties
indicates that phenylboronic acid exhibits high solubility in ethers and ketones but low solubility in hydrocarbons. Introducing polar substituents (e.g., pyridinylmethoxy) likely enhances solubility in polar solvents like DMSO or ethanol, whereas chlorine atoms reduce solubility in non-polar media. Comparatively, pinacol esters of boronic acids show improved solubility in chloroform and ketones .
Table 2: Solubility Trends in Organic Solvents
| Compound | Solubility in Chloroform | Solubility in Hexane | Key Observation |
|---|---|---|---|
| Phenylboronic acid | Moderate | Very low | Polar solvents preferred |
| Pinacol ester of PBA | High | Low | Enhanced lipophilicity |
| 2,4-Dichloro-5-(pyridinylmethoxy)PBA (predicted) | Moderate-High | Very low | Polar substituents dominate |
Biological Activity
2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to other phenylboronic acids, which have been studied for their roles in anticancer and antibacterial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of boronic acids, including this compound, is often attributed to their ability to interact with various biological targets. These interactions can lead to the modulation of protein functions, particularly through inhibition of protein-protein interactions and enzymatic activities.
- Protein Interaction Inhibition : Boronic acids can inhibit the activity of certain enzymes by forming reversible covalent bonds with hydroxyl groups in the active sites. This is particularly relevant for enzymes involved in cancer cell proliferation and survival pathways.
- Antiproliferative Activity : Preliminary studies have shown that phenylboronic acid derivatives exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest.
Research Findings
Recent studies have evaluated the biological activity of this compound in various contexts:
Anticancer Activity
A significant focus has been placed on the compound's anticancer properties. In a study assessing a series of phenylboronic acids, it was found that certain derivatives exhibit low micromolar antiproliferative activity across multiple cancer cell lines (Table 1).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A2780 (Ovarian Cancer) | 15 | Induces apoptosis via caspase activation |
| Other Derivatives | MV-4-11 (Leukemia) | 10 | Cell cycle arrest in G2/M phase |
The compound demonstrated a clear structure-activity relationship, indicating that modifications to the boronic acid structure can significantly influence biological potency.
Antibacterial Activity
In addition to anticancer effects, this compound has shown potential antibacterial properties. Research indicated that compounds similar to this boronic acid can effectively inhibit multidrug-resistant bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| Mycobacterium tuberculosis | 0.5 |
These results suggest that this compound could be further developed as a therapeutic agent against resistant bacterial infections.
Case Studies
- Cell Cycle Arrest : In vitro studies using flow cytometry revealed that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase in ovarian cancer cell lines. This was accompanied by increased activation of caspase-3, indicating apoptosis induction.
- Cytotoxicity Evaluation : A comprehensive cytotoxicity evaluation across various cancer cell lines showed that the compound exhibited selective toxicity towards malignant cells while sparing normal cells, which is critical for reducing side effects in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid?
- Methodology : Synthesis typically involves sequential functionalization of the phenylboronic acid core. Key steps include:
- Chlorination : Use of chlorinating agents (e.g., NCS or Cl₂) under anhydrous conditions at 0–5°C to introduce chlorine at positions 2 and 4 .
- Etherification : Coupling pyridin-3-ylmethanol via Mitsunobu reaction (DIAD, PPh₃) or nucleophilic substitution (K₂CO₃, DMF, 80°C) to attach the pyridinylmethoxy group at position 5 .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., chlorine at C2/C4, pyridinylmethoxy at C5) .
- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion ([M+H]⁺) and rule out side products .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>97% by area under the curve) .
Q. What are the stability considerations for long-term storage?
- Stability Profile :
- Temperature : Store at –20°C in amber vials to prevent boronic acid dehydration or hydrolysis .
- Moisture Sensitivity : Use desiccants (silica gel) in sealed containers; avoid aqueous solvents unless freshly prepared .
Advanced Research Questions
Q. How does steric hindrance from the pyridinylmethoxy group influence Suzuki-Miyaura cross-coupling efficiency?
- Mechanistic Insights :
- The bulky pyridinylmethoxy group at C5 may slow transmetallation steps in Suzuki reactions. Use of polar aprotic solvents (DME) and Pd(PPh₃)₄ as a catalyst enhances reactivity .
- Ligand Screening : Bulky ligands (e.g., SPhos) improve yields by mitigating steric effects .
- Base Selection : K₃PO₄ outperforms Na₂CO₃ in maintaining boronate stability during coupling .
Q. How to resolve contradictions in reported biological activity data for structurally analogous boronic acids?
- Data Reconciliation Strategies :
- Batch Variability : Compare lot-specific impurity profiles (e.g., residual Pd in Suzuki reactions) using ICP-MS .
- Assay Conditions : Standardize enzymatic assays (e.g., serine protease inhibition) with controls for boronate ester hydrolysis .
- Structural Analogues : Cross-reference data from compounds like 3-Chloro-4-methylphenylboronic acid (CAS 904326-92-7), which share similar reactivity .
Q. What degradation products form under acidic conditions, and how are they characterized?
- Degradation Pathways :
- Hydrolysis : The boronic acid group converts to boric acid under strong acidic conditions (pH <3), confirmed by ¹¹B NMR .
- Pyridine Ring Oxidation : LC-MS detects hydroxylated pyridine derivatives when exposed to H₂O₂ .
- Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures to stabilize the pyridinylmethoxy moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
